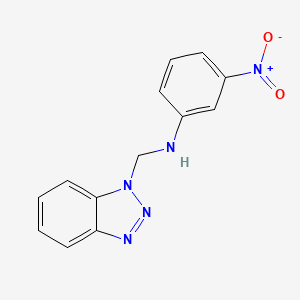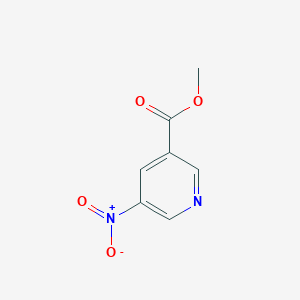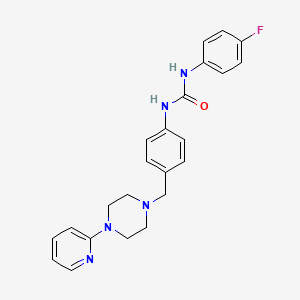
1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the urea group and the attachment of the fluorophenyl and pyridinyl groups. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The urea group could participate in reactions involving the nitrogen atoms or the carbonyl group. The aromatic rings could undergo electrophilic aromatic substitution or other reactions typical of aromatic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the urea group could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Docking Studies : Piperazine-1-yl-1H-indazole derivatives, closely related to the chemical structure , have significant roles in medicinal chemistry. A novel compound synthesis process has been developed, providing a method for creating similar compounds with potential medicinal applications (Balaraju, Kalyani, & Laxminarayana, 2019).
Crystal Structure Studies : Studies on the crystal structure of compounds structurally related to adoprazine, which includes 1-(4-Fluorophenyl) derivatives, have indicated extensive hydrogen bonding and formation of one-dimensional networks, important for understanding their potential interactions in biological systems (Ullah & Altaf, 2014).
Biological and Pharmacological Applications
Anti-TMV and Antimicrobial Activities : Urea and Thiourea derivatives of Piperazine, containing elements similar to the compound , have shown promising antiviral and antimicrobial activities. This highlights potential applications in developing treatments against specific viral and microbial pathogens (Reddy et al., 2013).
Antitumor Activity : Novel pyrimidinyl pyrazole derivatives, which include phenylpiperazinyl groups, have shown significant cytotoxicity in vitro and potent antitumor activity against several tumor cells. This suggests potential use in cancer treatment (Naito et al., 2005).
Drug Development and Synthesis
Rho Kinase Inhibitor Synthesis : A synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which shares a structural resemblance with the compound , has been developed for the treatment of central nervous system disorders. This process could be adapted for synthesizing similar compounds (Wei et al., 2016).
18F-Labeling for Imaging Agents : The synthesis of potent nonpeptide CCR1 antagonists, which include fluorobenzyl-piperazin-1-yl derivatives, demonstrates the application of 1-(4-Fluorophenyl) derivatives in developing imaging agents for medical diagnostics (Mäding et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O/c24-19-6-10-21(11-7-19)27-23(30)26-20-8-4-18(5-9-20)17-28-13-15-29(16-14-28)22-3-1-2-12-25-22/h1-12H,13-17H2,(H2,26,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBGKKQJJZYLSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

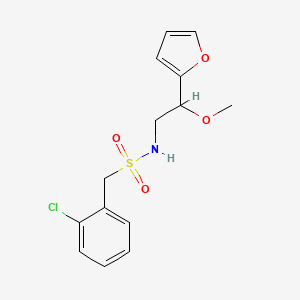
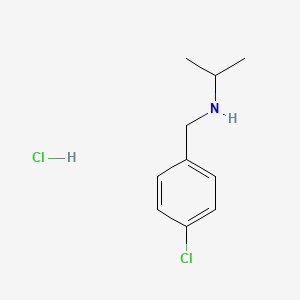
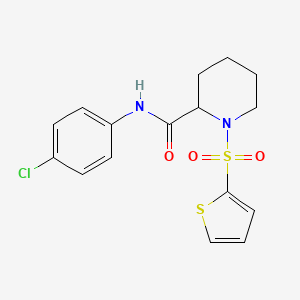
![1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2409026.png)
![Methyl 3-({[cyano(2,4-difluorophenyl)methyl]carbamoyl}methyl)benzoate](/img/structure/B2409027.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409031.png)
![N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2409033.png)

![1-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2409035.png)
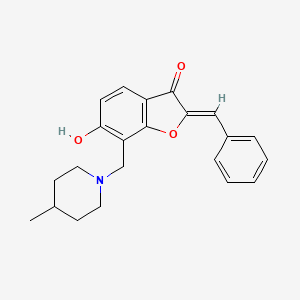
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2409038.png)
